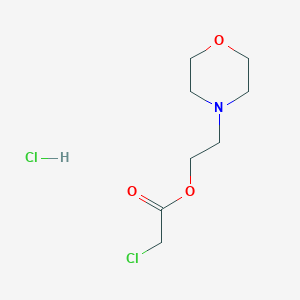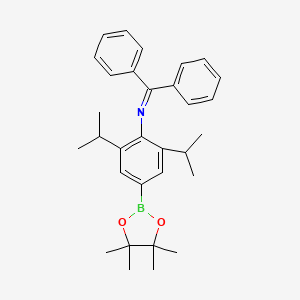![molecular formula C27H18O6 B8198509 [1,1':4',1'':4'',1'''-Quaterphenyl]-3,4''',5-tricarboxylic acid](/img/structure/B8198509.png)
[1,1':4',1'':4'',1'''-Quaterphenyl]-3,4''',5-tricarboxylic acid
Descripción general
Descripción
[1,1':4',1'':4'',1'''-Quaterphenyl]-3,4''',5-tricarboxylic acid is a useful research compound. Its molecular formula is C27H18O6 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science and Chemistry :
- Biphenyl-2,4,4′-tricarboxylic acid, a related compound, serves as a flexible building block for the synthesis of diverse metal-organic and supramolecular networks, which have potential applications in various fields, including catalysis, gas storage, and separation technologies (Shao et al., 2016).
- Tricarboxylic acid monolayers can create two-dimensional nanoporous networks, which may have applications in surface engineering and molecular recognition (Dienstmaier et al., 2010).
- Coordination polymers synthesized with related ligands show diverse structures and magnetic properties, indicating potential applications in magnetism and materials science (Lv et al., 2014).
- Chiral terphenyl- and quaterphenyl-based diesters, due to their good solubility and moderate helical twisting power, might be suitable as chiral dopants for nematic materials, which are used in liquid crystal displays and other optical applications (Kula et al., 2013).
Sensing and Detection :
- A luminescent cadmium metal-organic framework based on a similar tricarboxylic acid structure has demonstrated potential as a chemosensor for nitroaromatic explosives, which are crucial for security and environmental monitoring (Zhang et al., 2015).
- Lanthanide metal-organic frameworks synthesized with related tricarboxylic acid ligands exhibit selective detection of certain ions and compounds, indicating potential applications in environmental monitoring and healthcare (Wang et al., 2016).
Pharmaceutical Applications :
- A novel metal-organic framework synthesized with a related tricarboxylic acid shows potential as a drug delivery vehicle, with significant drug release observed over an extended period, indicating potential applications in controlled drug delivery systems (Li et al., 2015).
Propiedades
IUPAC Name |
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)21-11-9-19(10-12-21)17-3-1-16(2-4-17)18-5-7-20(8-6-18)22-13-23(26(30)31)15-24(14-22)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRKKMHEJISCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8198457.png)

![(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8198473.png)
![(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198487.png)
![6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B8198501.png)
![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)


![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)
